Atosiban is classified under the category of oligopeptides, specifically as a synthetic peptide with modifications that enhance its antagonistic properties against oxytocin. Its chemical structure includes a sequence of amino acids linked by peptide bonds, which are characteristic of this class of compounds. The compound is recognized under various identifiers, including its CAS number 914453-95-5 and its DrugBank accession number DB09059 .
The synthesis of Atosiban acetate involves several steps that can be executed through liquid phase synthesis or solid phase synthesis methods. A notable method for preparing Atosiban involves the following key steps:
This process not only enhances yield but also simplifies purification steps, making it suitable for industrial applications.
Atosiban acetate has a molecular formula of with a molecular weight averaging around 1054.25 g/mol . The structural features include:
Atosiban undergoes several chemical reactions during its synthesis and application:
These reactions are essential for producing a biologically active compound that can effectively inhibit oxytocin activity.
Atosiban functions by blocking oxytocin receptors located on the myometrial cells of the uterus. The mechanism involves:
These properties influence the compound's bioavailability and pharmacokinetics.
Atosiban acetate is primarily used in obstetric medicine to delay imminent preterm birth in pregnant women exhibiting specific clinical signs. Its ability to inhibit uterine contractions makes it a valuable therapeutic agent in managing premature labor scenarios .
In addition to its clinical applications, ongoing research explores potential uses in other areas such as reproductive health and hormone regulation therapies.
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: